molecular formula C30H23ClN4O2S B11541624 ethyl 4-(4-chlorophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 4-(4-chlorophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11541624
M. Wt: 539.0 g/mol
InChI Key: SFMITKODGVUCIJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole ring in its structure makes it a compound of significant interest due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-chlorophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multiple steps. One common method starts with the diazotization of 4-chloroaniline using sodium nitrite, followed by a reaction with 2-aminoacetonitrile hydrochloride to form an intermediate compound. This intermediate is then subjected to a cyclization reaction in the presence of ethanol under reflux conditions to yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-chlorophenyl)-2,3’-diphenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is unique due to its specific combination of aromatic rings and the spiro linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H23ClN4O2S

Molecular Weight

539.0 g/mol

IUPAC Name

ethyl 4'-(4-chlorophenyl)-2',4-diphenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate

InChI

InChI=1S/C30H23ClN4O2S/c1-2-37-29(36)28-33-35(24-13-7-4-8-14-24)30(38-28)26-16-10-9-15-25(26)27(21-17-19-22(31)20-18-21)32-34(30)23-11-5-3-6-12-23/h3-20H,2H2,1H3

InChI Key

SFMITKODGVUCIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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